molecular formula C17H20N2O2 B12401672 Tropicamide-d3

Tropicamide-d3

Cat. No.: B12401672
M. Wt: 287.37 g/mol
InChI Key: BGDKAVGWHJFAGW-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tropicamide-d3: is a deuterated form of tropicamide, a synthetic muscarinic antagonist. Tropicamide is primarily used in ophthalmology to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle) for diagnostic procedures . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tropicamide due to the presence of deuterium atoms, which can be traced more easily in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tropicamide involves several steps:

Industrial Production Methods: The industrial production of tropicamide follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Tropicamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Tropicamide-d3 has several scientific research applications:

    Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways of tropicamide.

    Biology: Helps in understanding the interaction of tropicamide with biological systems.

    Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of tropicamide.

    Industry: Employed in the development of new ophthalmic drugs and formulations .

Comparison with Similar Compounds

Uniqueness of Tropicamide-d3: this compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry. This allows for more precise tracking and analysis of the compound’s metabolic pathways compared to its non-deuterated counterparts .

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

287.37 g/mol

IUPAC Name

3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)-N-(2,2,2-trideuterioethyl)propanamide

InChI

InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3/i1D3

InChI Key

BGDKAVGWHJFAGW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2

Origin of Product

United States

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